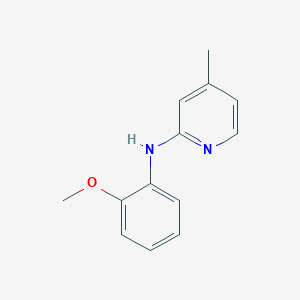

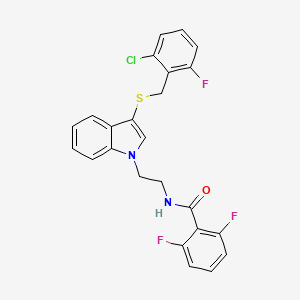

N-(2-Methoxyphenyl)-4-methylpyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

25I-NBOMe belongs to the class of new psychoactive substances (NPS) . It is a derivative of the phenethylamine family and is structurally related to the 2C series of hallucinogens. The compound is often encountered in the form of blotter paper or powder and is sometimes sold as a “legal high” or “research chemical.” Its psychoactive effects include hallucinations, altered perception, and sensory distortions .

Applications De Recherche Scientifique

Monoamine Oxidase Inhibition

N-(2-Methoxyphenyl)-4-methylpyridin-2-amine and its derivatives have been studied for their monoamine oxidase inhibiting activity. Research dating back to 1975 demonstrated that certain members of this chemical series partially prevented reserpine-induced hypothermia in mice and inhibited monoamine oxidase in Warburg studies. The activity was found to be dose-dependent, with the secondary amine being the most active member of the series (Ferguson & Keller, 1975).

Anticancer Properties

In the context of anticancer research, a study in 2009 identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and a promising anticancer clinical candidate. This compound demonstrated significant efficacy in human MX-1 breast and other mouse xenograft cancer models, along with excellent blood-brain barrier penetration (Sirisoma et al., 2009).

Antimicrobial and Anticancer Agents

A 2015 study synthesized a new series of oxadiazole analogues starting from 2-aminopyridine, which included compounds related to this compound. These compounds exhibited antiproliferative and antimicrobial activities, showing higher selectivity towards certain cancer cell lines and demonstrating significant antibacterial and antifungal activities (Ahsan & Shastri, 2015).

Tautomerism Studies

Research into the tautomerism of compounds similar to this compound has been conducted, exploring their structural and physicochemical features. These studies are vital for understanding the interactions of these compounds with other molecules, which is essential for their potential application in various scientific fields (Ebead et al., 2007).

Photophysical Properties

Investigations into the photophysical properties of related acyclic arylamine derivatives, including N-(4-methoxyphenyl)-N-(2-methyl-1-phenylpropyl)amine, have been carried out. These studies focus on understanding how the environment's polarity and specific substituents affect absorption, emission spectra, and fluorescence quantum yield, which are crucial for potential applications in materials science and photonics (Kósa et al., 2007).

Electrophilic Amination Reagent

This compound related compounds have been used in studies exploring electrophilic amination reactions with Grignard reagents. These reactions are significant in synthetic organic chemistry for producing primary amines (Niwa et al., 2002).

Orientations Futures

: Caspar AT, Westphal F, Meyer MR, Maurer HH (2017). LC-high resolution-MS/MS for identification of 69 metabolites of the new psychoactive substance 1-(4-ethylphenyl-)-N-[(2-methoxyphenyl)methyl] propane-2-amine (4-EA-NBOMe) in rat urine and human liver S9 incubates and comparison of its screening power with further MS techniquesBioanalytical Methods for New Psychoactive Substances .

Propriétés

IUPAC Name |

N-(2-methoxyphenyl)-4-methylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10-7-8-14-13(9-10)15-11-5-3-4-6-12(11)16-2/h3-9H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQKSYKFFRLUGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Cyano(cyclohexyl)methyl]-3-(4-ethylpiperazin-1-YL)propanamide](/img/structure/B2393854.png)

![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea](/img/structure/B2393858.png)

![1-(4-Butoxyphenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2393865.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2393869.png)

![4-ethoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2393871.png)

![3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid](/img/structure/B2393876.png)